molecular formula C8H9ClO4S2 B1427219 3-(Ethanesulfonyl)benzene-1-sulfonyl chloride CAS No. 861080-52-6

3-(Ethanesulfonyl)benzene-1-sulfonyl chloride

Cat. No. B1427219
CAS RN: 861080-52-6
M. Wt: 268.7 g/mol
InChI Key: JRQHHZNOHIKOCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Ethanesulfonyl)benzene-1-sulfonyl chloride, also known as ESBSC, is a chemical compound with a molecular formula of C8H9ClO4S2 . It has a molecular weight of 268.74 .


Molecular Structure Analysis

The InChI code for 3-(Ethanesulfonyl)benzene-1-sulfonyl chloride is 1S/C8H9ClO4S2/c1-2-14(10,11)7-4-3-5-8(6-7)15(9,12)13/h3-6H,2H2,1H3 .


Physical And Chemical Properties Analysis

3-(Ethanesulfonyl)benzene-1-sulfonyl chloride is a powder . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

I have conducted several searches to find detailed scientific research applications for 3-(Ethanesulfonyl)benzene-1-sulfonyl chloride, but unfortunately, the available information is limited and does not provide a comprehensive analysis of unique applications in various fields as you requested.

The search results primarily offer product and safety information from suppliers like Sigma-Aldrich and American Elements , as well as general references to purchasing the compound for pharmaceutical testing . However, they do not delve into specific research applications.

Safety and Hazards

The safety data for this compound is currently unavailable online . It’s always important to handle chemical compounds with care and use appropriate safety measures.

properties

IUPAC Name

3-ethylsulfonylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO4S2/c1-2-14(10,11)7-4-3-5-8(6-7)15(9,12)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQHHZNOHIKOCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC(=CC=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Ethanesulfonyl)benzene-1-sulfonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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